molecular formula C13H17NO3 B15216407 (2S,6R)-4-Benzyl-6-methylmorpholine-2-carboxylic acid

(2S,6R)-4-Benzyl-6-methylmorpholine-2-carboxylic acid

Cat. No.: B15216407
M. Wt: 235.28 g/mol
InChI Key: ZLRZZFSVXLJZFW-PWSUYJOCSA-N
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Description

(2S,6R)-4-Benzyl-6-methylmorpholine-2-carboxylic acid is a chiral morpholine derivative with significant potential in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which imparts specific properties and reactivity patterns.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6R)-4-Benzyl-6-methylmorpholine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and methyl glyoxylate.

    Formation of the Morpholine Ring: The key step involves the cyclization of benzylamine with methyl glyoxylate under acidic or basic conditions to form the morpholine ring.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as crystallization with chiral acids or chromatography, to obtain the desired (2S,6R) enantiomer.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2S,6R)-4-Benzyl-6-methylmorpholine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Benzyl ketone derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Benzyl-substituted morpholine derivatives.

Scientific Research Applications

(2S,6R)-4-Benzyl-6-methylmorpholine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a ligand in enzyme studies.

    Medicine: Explored for its pharmacological properties, including potential as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,6R)-4-Benzyl-6-methylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S,6R)-4-Benzylmorpholine-2-carboxylic acid: Lacks the methyl group, resulting in different reactivity and properties.

    (2S,6R)-4-Methylmorpholine-2-carboxylic acid: Lacks the benzyl group, affecting its binding and activity.

Uniqueness

(2S,6R)-4-Benzyl-6-methylmorpholine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both benzyl and methyl groups, which confer distinct chemical and biological properties. This combination of features makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

(2S,6R)-4-benzyl-6-methylmorpholine-2-carboxylic acid

InChI

InChI=1S/C13H17NO3/c1-10-7-14(9-12(17-10)13(15)16)8-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,15,16)/t10-,12+/m1/s1

InChI Key

ZLRZZFSVXLJZFW-PWSUYJOCSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@H](O1)C(=O)O)CC2=CC=CC=C2

Canonical SMILES

CC1CN(CC(O1)C(=O)O)CC2=CC=CC=C2

Origin of Product

United States

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